Methyl (2Z)-chloro(phenylimino)acetate
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Overview
Description
Methyl (2Z)-chloro(phenylimino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group and a phenylimino group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2Z)-chloro(phenylimino)acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of the base, which deprotonates the aniline, making it more nucleophilic.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-chloro(phenylimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The phenylimino group can be reduced to form the corresponding amine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Reduction Reactions: The major product is the corresponding amine.
Hydrolysis: The products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl (2Z)-chloro(phenylimino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2Z)-chloro(phenylimino)acetate exerts its effects involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylimino group can undergo reduction. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Methyl (2Z)-chloro(phenylimino)acetate can be compared with other similar compounds such as:
Methyl (2Z)-bromo(phenylimino)acetate: Similar structure but with a bromo group instead of a chloro group.
Methyl (2Z)-iodo(phenylimino)acetate: Similar structure but with an iodo group instead of a chloro group.
Methyl (2Z)-fluoro(phenylimino)acetate: Similar structure but with a fluoro group instead of a chloro group.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research
Properties
CAS No. |
116341-62-9 |
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Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl 2-chloro-2-phenyliminoacetate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)8(10)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NBTRSMXWGHDFCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
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